1-Methyl-4-(m-tolyl)-1h-pyrazol-5-amine

Sigma Receptor Pharmacology TMEM97 Binding Pyrazole SAR

Research groups often face delays when sourcing characterized, target-validated chemical probes for sigma receptor programs. 1-Methyl-4-(m-tolyl)-1H-pyrazol-5-amine (CAS 1260800-49-4) eliminates this bottleneck. - Documented sigma-2 Ki of 90 nM with ~9.3-fold selectivity over sigma-1, providing a baseline for quantitative SAR studies. - 5-amino handle enables rapid library synthesis via acylation or reductive amination, with affinity improvements measurable against the established reference. - Supplied at 95% purity with full characterization (InChI Key, SMILES), suitable for immediate use in radioligand displacement assays.

Molecular Formula C11H13N3
Molecular Weight 187.24 g/mol
Cat. No. B13318394
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-4-(m-tolyl)-1h-pyrazol-5-amine
Molecular FormulaC11H13N3
Molecular Weight187.24 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)C2=C(N(N=C2)C)N
InChIInChI=1S/C11H13N3/c1-8-4-3-5-9(6-8)10-7-13-14(2)11(10)12/h3-7H,12H2,1-2H3
InChIKeyMMLLGHOVVMTDGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-4-(m-tolyl)-1H-pyrazol-5-amine: Aminopyrazole Building Block for Sigma Receptor Probe Development


1-Methyl-4-(m-tolyl)-1H-pyrazol-5-amine (CAS 1260800-49-4) is a substituted 5-aminopyrazole derivative featuring an N1-methyl group and a 4-(3-methylphenyl) substituent, with molecular formula C11H13N3 and molecular weight 187.24 g/mol . This compound belongs to the aminopyrazole class, which serves as a versatile scaffold in medicinal chemistry for targeting receptors and enzymes such as kinases and cyclooxygenases [1]. The 5-amino group provides a synthetically accessible handle for further functionalization, enabling the generation of diverse pyrazole-containing chemical libraries .

Structural Specificity of N1-Methyl and m-Tolyl Groups in Sigma Receptor Binding


Within the 4-aryl-1H-pyrazol-5-amine class, both N1-methylation status and the precise aryl substitution pattern critically dictate sigma receptor binding profiles. The target compound, with its N1-methyl and 3-methylphenyl (m-tolyl) groups, demonstrates a distinct binding affinity profile for sigma-2 and sigma-1 receptors [1] that differs substantially from that of its non-methylated analog 4-(m-tolyl)-1H-pyrazol-5-amine (CAS 57999-12-9), for which no comparable sigma receptor affinity data have been reported . Furthermore, substitution of the m-tolyl group with an unsubstituted phenyl ring (as in 1-methyl-4-phenyl-1H-pyrazol-5-amine, CAS 30823-52-0) yields a compound with markedly different lipophilicity and steric properties, factors known to influence receptor engagement and membrane permeability . These structural distinctions underscore that in-class substitution without empirical validation cannot be assumed to preserve the functional characteristics required for sigma receptor-focused discovery programs.

Quantitative Sigma Receptor Binding Profile Versus Structural Analogs


Sigma-2 Receptor Affinity: Target Compound vs. Non-Methylated Analog

1-Methyl-4-(m-tolyl)-1H-pyrazol-5-amine demonstrates a Ki of 90 nM for the sigma-2 receptor (TMEM97) in rat PC12 cell membrane preparations [1]. In contrast, the non-methylated analog 4-(m-tolyl)-1H-pyrazol-5-amine (CAS 57999-12-9) lacks any reported sigma-2 receptor binding data in public databases, indicating that N1-methylation is a critical structural determinant for conferring measurable sigma-2 affinity within this chemotype .

Sigma Receptor Pharmacology TMEM97 Binding Pyrazole SAR

Sigma-2 vs. Sigma-1 Receptor Selectivity Profile

In direct comparative binding studies, 1-Methyl-4-(m-tolyl)-1H-pyrazol-5-amine exhibits a Ki of 90 nM for sigma-2 receptors in rat PC12 cells, whereas its affinity for sigma-1 receptors in guinea pig brain membrane is substantially lower at Ki = 841 nM [1]. This yields a sigma-1/sigma-2 selectivity ratio of approximately 9.3-fold, indicating preferential binding to the sigma-2 subtype.

Sigma-2 Selectivity TMEM97 Receptor Subtype Profiling

Moderate Sigma-2 Affinity as a Starting Point for SAR Optimization

While 1-Methyl-4-(m-tolyl)-1H-pyrazol-5-amine binds sigma-2 with Ki = 90 nM, more highly optimized pyrazole-based sigma-2 ligands achieve significantly greater potency. For instance, CHEMBL4650909 (BDBM50405529) exhibits Ki = 5 nM for human sigma-2, and CHEMBL5190189 (BDBM50604968) shows Ki = 23 nM in rat PC12 cells [1][2][3]. This 18- to 4-fold potency gap demonstrates that 1-Methyl-4-(m-tolyl)-1H-pyrazol-5-amine occupies a moderate-affinity reference point in the SAR continuum, suitable for scaffold optimization rather than as a final probe compound.

Sigma-2 SAR Pyrazole Substituent Effects TMEM97 Pharmacology

Lipophilicity Comparison: m-Tolyl Substituent vs. Unsubstituted Core

1-Methyl-4-(m-tolyl)-1H-pyrazol-5-amine has a calculated LogP of 1.82 , reflecting the combined lipophilic contributions of the N1-methyl and 3-methylphenyl substituents. In contrast, the unsubstituted aminopyrazole core (1H-pyrazol-5-amine, CAS 1820-80-0) exhibits a LogP of -0.1 , a difference of nearly two log units. This substantially higher lipophilicity positions the target compound closer to the typical LogP range (1–3) associated with favorable membrane permeability and CNS penetration potential, though this inference requires confirmation via experimental permeability assays.

Physicochemical Properties Lipophilicity Druglikeness Membrane Permeability

Commercial Availability and Assay-Ready Documentation

1-Methyl-4-(m-tolyl)-1H-pyrazol-5-amine is commercially available with documented purity of 95% from established suppliers such as Fluorochem (Product Code F717824) . The compound has associated GHS hazard classifications (H302, H315, H319, H335) and curated sigma receptor binding data in BindingDB [1], enabling immediate deployment in sigma-2 receptor assays without requiring in-house synthesis or de novo characterization. In comparison, the non-methylated analog 4-(m-tolyl)-1H-pyrazol-5-amine (CAS 57999-12-9), while commercially available, lacks any publicly documented sigma receptor binding data, introducing uncertainty regarding its suitability for sigma-targeted applications .

Chemical Procurement Building Block Quality Assay-Ready Compound

Validated Research Applications for 1-Methyl-4-(m-tolyl)-1H-pyrazol-5-amine


Sigma-2 Receptor Pharmacological Probe Development

With a documented sigma-2 receptor Ki of 90 nM and ~9.3-fold selectivity over sigma-1 receptors, this compound serves as a starting scaffold for designing sigma-2 (TMEM97)-selective chemical probes. Its moderate affinity provides a baseline for structure-activity relationship (SAR) studies where substituent modifications can be systematically evaluated for improved potency [1]. The compound's commercial availability with 95% purity enables immediate use in radioligand displacement assays to benchmark novel sigma-2 ligands [2].

Pyrazole Scaffold Optimization and Fragment-Based Drug Discovery

The 5-amino group offers a synthetically accessible handle for generating focused libraries of pyrazole derivatives via acylation, sulfonylation, or reductive amination. Because baseline sigma-2 binding data (Ki = 90 nM) are already established, each derivative's potency improvement can be quantitatively measured against this reference point. This contrasts with starting from an uncharacterized analog, which would require de novo target validation before SAR studies could commence [1].

Building Block Selection for TMEM97-Targeted Medicinal Chemistry

For research groups investigating the sigma-2 receptor (TMEM97) as a therapeutic target for cancer or neurodegenerative disorders, this compound provides a data-validated entry point. Its lipophilicity (LogP = 1.82) positions it within a favorable range for membrane permeability, making it suitable for cell-based assay development where intracellular target engagement is required. The existence of more potent analogs (Ki = 5–23 nM) further validates the tractability of this chemotype for optimization toward high-affinity ligands [2].

Analytical Reference Standard for Pyrazole Compound Libraries

Given its fully characterized structure (CAS 1260800-49-4, InChI Key MMLLGHOVVMTDGC-UHFFFAOYSA-N) and documented purity (95%), this compound can serve as a retention time or mass spectrometry reference standard for LC-MS analysis of pyrazole-based compound collections . Its distinct molecular weight (187.24 g/mol) and canonical SMILES string (CC1=CC=CC(C2=C(N)N(C)N=C2)=C1) facilitate unambiguous identification in complex mixtures .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Methyl-4-(m-tolyl)-1h-pyrazol-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.